molecular formula C7H15ClN2O2S B2828763 cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride CAS No. 2177264-50-3

cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride

Cat. No.: B2828763
CAS No.: 2177264-50-3
M. Wt: 226.72
InChI Key: XHZHTHMVWASTSE-NKWVEPMBSA-N
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Description

cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the octahydropyrrolo[2,3-c]pyrrole core, followed by the introduction of the methanesulfonyl group. The final step involves the formation of the hydrochloride salt. Reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and purity .

Chemical Reactions Analysis

cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride can be compared with similar compounds such as:

    cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole: The non-hydrochloride form.

    trans-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride: The trans isomer of the compound.

    cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole sulfate: A sulfate derivative.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity .

Properties

IUPAC Name

(3aS,6aS)-5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c1-12(10,11)9-4-6-2-3-8-7(6)5-9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLMACVQGFEUJR-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CCNC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@@H]2CCN[C@@H]2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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